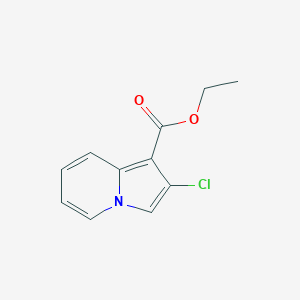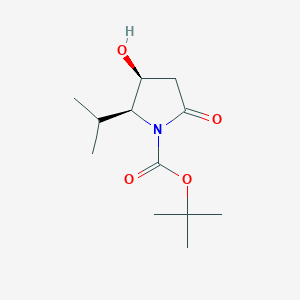
4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. The process occurs under mild conditions and yields excellent results. Compared to existing methods, this approach offers easier workup and introduces protecting groups at the C2-tert-butyl moiety of the quinazoline ring, allowing for further functionalization .
3.
Molecular Structure Analysis
The molecular formula of 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline is C14H12Cl2N2. It consists of a quinazoline core with an amino group (NH2) and a chlorine atom (Cl) at specific positions .
Applications De Recherche Scientifique
Antimalarial Properties
A study examined the activities of various 2,4-diaminoquinazolines and related compounds against Plasmodium falciparum. Among these, some derivatives showed potent inhibitory effects, suggesting their potential as antimalarial agents (Ommeh et al., 2004).
Antiplasmodial Activity
Research on aminoquinolines supports their role in complexing with ferriprotoporphyrin IX, which is crucial in inhibiting beta-hematin formation, a necessary process in Plasmodium falciparum's lifecycle. This inhibition is essential for antiplasmodial activity, with a focus on the presence of specific groups in the quinoline ring (Egan et al., 2000).
Synthesis and Biological Activity
Studies have explored the synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, which were evaluated for their antiproliferative activities against certain cancer cells. While some compounds demonstrated weaker anticancer activity, the research contributes to understanding the structure-activity relationship in this class of compounds (Liu et al., 2007).
Antidepressant Properties
Research on 2-Amino-6-chloro-3,4-dihydroquinazoline has indicated its potential as a novel 5-HT3 receptor antagonist with antidepressant characteristics. Such compounds could represent a new avenue for developing antidepressant drugs (Dukat et al., 2013).
Synthesis Methods
Research has been conducted on the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the production of drugs like terazosin. This research is critical for the pharmaceutical industry, particularly in the production of antihypertensive drugs (Guangshan, 2011).
Kinase Inhibition and Anticancer Applications
4-Aminoquinazoline derivatives have been widely studied for their applications as kinase inhibitors, particularly in anticancer therapy. These derivatives have shown promising results against various cancers, including lung, breast, and colon cancers (Das & Hong, 2019).
Mécanisme D'action
Target of Action
The primary targets of 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline are some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its targets by binding to these enzymes, thereby inhibiting their activity . The compound’s high binding affinity towards these enzymes suggests that it may be a promising candidate for the molecular design and development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Biochemical Pathways
The inhibition of DHFR, Mt PanK, and Mt DprE1 enzymes disrupts the biochemical pathways that these enzymes are involved in, leading to the death of the Mycobacterium tuberculosis . Additionally, the compound also exhibits high inhibition activity against β-glucosidase , suggesting a potential therapeutic application in the treatment of diabetes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of essential enzymes in Mycobacterium tuberculosis, leading to the bacterium’s death . In addition, the compound’s inhibitory effect on β-glucosidase could potentially be beneficial in the management of diabetes .
Propriétés
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFSBRHRGKSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251805 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1127-86-2 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-[[4-Amino-5-chloro-6-(2-propan-2-ylsulfonylanilino)-2-pyrimidinyl]amino]-3-methoxyphenyl]-4-piperidinecarboxamide](/img/structure/B3213725.png)
![Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B3213732.png)








![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)
![4-[1-(1H-imidazol-1-yl)ethyl]-Benzonitrile](/img/structure/B3213818.png)